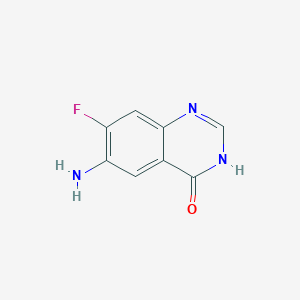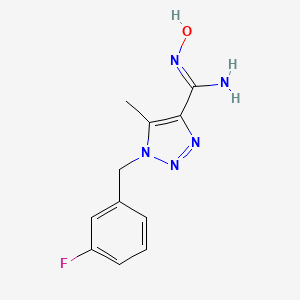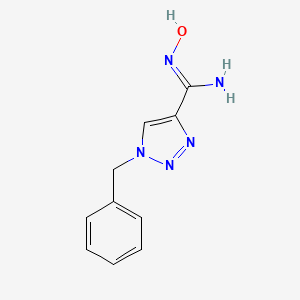![molecular formula C8H10F3N3 B1384382 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine CAS No. 1016703-80-2](/img/structure/B1384382.png)
2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine
Vue d'ensemble
Description
The compound “2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine” belongs to a class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of pyrazolopyrimidines allows versatile structural modifications at various positions via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Various methods of synthesizing related compounds have been reported .Molecular Structure Analysis
Pyrazolopyrimidines are fused, rigid, and planar N-heterocyclic systems that contain both pyrazole and pyrimidine rings . The structure of these compounds can be determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Several reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .Applications De Recherche Scientifique
Agrochemical Industry
The trifluoromethylpyridine (TFMP) derivatives, which include the 2-Methyl-6-(trifluoromethyl) moiety, are extensively used in the agrochemical industry. They are primarily utilized for the protection of crops against pests. The introduction of fluazifop-butyl marked the beginning of TFMP derivatives in the market, and since then, over 20 new TFMP-containing agrochemicals have been named . The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these compounds.
Pharmaceutical Applications
Several TFMP derivatives are approved for use in pharmaceuticals. The 2-Methyl-6-(trifluoromethyl) group is found in five pharmaceutical products that have received market approval, and many more are undergoing clinical trials . The presence of the trifluoromethyl group in drug molecules has been associated with numerous pharmacological activities, making it a significant pharmacophore in drug design .
Antifungal Activities
Compounds containing the 2-Methyl-6-(trifluoromethyl) group have shown promising antifungal activities against various pathogens such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . These compounds are evaluated for their potential as fungicides, with some showing comparable efficacy to established treatments like tebuconazole.
Anticancer Research
The 2-Methyl-6-(trifluoromethyl) moiety has been incorporated into novel thiazolopyrimidine derivatives, which have been studied for their anticancer activity against human cancer cell lines and primary CLL cells. These derivatives have demonstrated the ability to induce cell death by apoptosis, inhibiting the CDK enzyme, which is crucial for cell cycle progression .
Fungicidal Properties
In the design of fungicides, the optimal structure of the pyrimidine group, including the 2-Methyl-6-(trifluoromethyl) component, plays a significant role. The spatial configuration of the carbon atoms connected to the trifluoromethyl group is critical for the fungicidal activity of the compound .
Synthesis of Intermediates
The 2-Methyl-6-(trifluoromethyl) group serves as a key intermediate in the synthesis of various compounds. For instance, 2-chloro-5-(trifluoromethyl)pyridine, a derivative, can be synthesized in good yield through a simple one-step reaction, demonstrating the versatility and importance of the trifluoromethyl group in synthetic chemistry .
Mécanisme D'action
Target of Action
Similar compounds have shown antifungal and antibacterial activities .
Mode of Action
It’s known that similar compounds can engage in hydrogen bonding with enzymes like succinate dehydrogenase (sdh) at specific sites . This interaction could potentially inhibit the enzyme’s activity, leading to its antifungal and antibacterial effects.
Biochemical Pathways
The inhibition of enzymes like sdh could disrupt the citric acid cycle, affecting energy production in the targeted organisms .
Pharmacokinetics
Similar compounds have shown promising antiproliferative activities against certain human tumor cell lines , suggesting potential bioavailability.
Result of Action
Similar compounds have demonstrated antifungal and antibacterial properties , suggesting that this compound may also exhibit these effects.
Action Environment
Similar compounds have been found to be sensitive to air , suggesting that this compound may also be sensitive to environmental conditions.
Safety and Hazards
Orientations Futures
The development of novel and promising fungicides is urgently required . Pyrazolopyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . It is expected that many novel applications of these compounds will be discovered in the future .
Propriétés
IUPAC Name |
2-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c1-5-2-7-12-3-6(8(9,10)11)4-14(7)13-5/h2,6,12H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQAVILCPARHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CC(CNC2=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



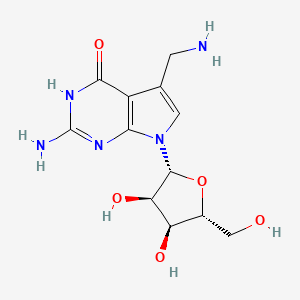
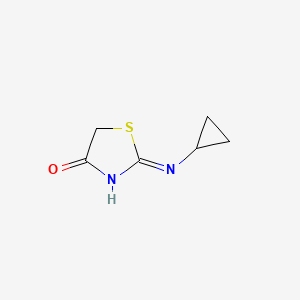

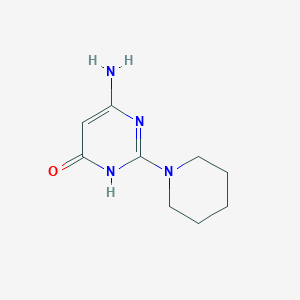

![N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)

![3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid](/img/structure/B1384311.png)
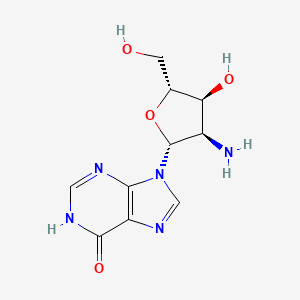
![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)
